(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol
Descripción
(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with an ethyl group at the 1-position and a hydroxymethyl group at the 3-position. It is commonly utilized as a building block in medicinal chemistry for the synthesis of bioactive molecules, particularly in targeting protein-protein interactions and enzyme inhibition . The compound is often isolated as a dihydrochloride salt (CAS: 1609403-67-9) to enhance solubility and stability . Its molecular formula in the hydrochloride form is C₉H₁₆ClN₃O, with a molecular weight of 217.7 g/mol and a purity ≥97% .
Propiedades
IUPAC Name |
(1-ethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-12-9-3-4-10-5-7(9)8(6-13)11-12/h10,13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCPHOTWOUQSPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CNCC2)C(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401170531 | |
| Record name | 1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243249-97-9 | |
| Record name | 1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1243249-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Precursor Preparation
The synthesis begins with the reaction of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives. Ethylamine is introduced via nucleophilic substitution to install the 1-ethyl group. For example, treating 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine with ethyl bromide in the presence of a base like potassium carbonate yields the 1-ethyl intermediate.
Pyrazole Ring Formation
Hydrazine hydrate reacts with α,β-unsaturated ketones or esters under acidic conditions to form the pyrazole ring. In one protocol, diethyl oxalate reacts with a cyclic enamine intermediate in tetrahydrofuran (THF) at −78°C, followed by warming to 25°C for 12 hours. This step achieves a yield of 68–72% after purification via column chromatography.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran |
| Temperature | −78°C → 25°C |
| Catalyst | LiHMDS |
| Yield | 68–72% |
Nucleophilic Aromatic Substitution Approach
Aromatic nucleophilic substitution (SNAr) is employed to functionalize the pyridine ring. Fluorobenzonitrile derivatives are commonly used as electrophiles.
Substitution at the 3-Position
The methanol group is introduced via SNAr using 2-cyanophenyl derivatives. For instance, reacting 1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine with 2-fluoro-benzonitrile in dimethyl sulfoxide (DMSO) at 100°C for 12 hours installs the cyanophenyl group, which is subsequently hydrolyzed to the hydroxymethyl group.
Key Steps:
-
SNAr Reaction:
-
Hydrolysis:
Reduction of Carbonyl Precursors
The hydroxymethyl group can be introduced via reduction of ketone or ester precursors.
Borohydride Reduction
Sodium borohydride (NaBH4) reduces 3-carboxy esters to the corresponding alcohol. For example, reducing ethyl 1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate with NaBH4 in methanol at 0°C yields the target compound with >95% purity after recrystallization.
Optimization Data:
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH4 (2 equiv.) |
| Solvent | Methanol |
| Temperature | 0°C → 25°C |
| Yield | 78–82% |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
Palladium Catalysis: Pd/C enhances hydrolysis efficiency, reducing reaction time from 24 hours to 6 hours.
-
Base Selection: Potassium carbonate outperforms sodium hydroxide in minimizing ester hydrolysis during SNAr.
Purification and Characterization
Chromatographic Techniques
Análisis De Reacciones Químicas
Types of Reactions
(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction results in the formation of an alcohol .
Aplicaciones Científicas De Investigación
Antiproliferative Effects
Research indicates that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications to the pyrazolo structure can lead to compounds with enhanced activity against human cancer cells, suggesting potential as anticancer agents .
Neuroprotective Properties
Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may have beneficial effects in models of neurodegenerative diseases due to its ability to modulate neurotransmitter systems and reduce oxidative stress .
Drug Development
The unique structural features of (1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol make it a promising candidate for drug development, particularly in treating neurological disorders and certain cancers. Its ability to interact with biological targets suggests potential for creating novel therapeutics that can address unmet medical needs.
Case Studies
- Cancer Treatment : In a study published in MDPI, derivatives of pyrazolo compounds were tested for their ability to inhibit cell growth in various cancer cell lines. The results indicated that specific modifications led to improved efficacy compared to existing treatments .
- Neurodegenerative Disorders : Research highlighted in PubChem has explored the neuroprotective effects of related compounds in models of Alzheimer’s disease. These studies suggest that these compounds may help mitigate cognitive decline by protecting neuronal integrity and function .
Mecanismo De Acción
The mechanism of action of (1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound belongs to a class of pyrazolo[4,3-c]pyridine derivatives with variations in substituents affecting physicochemical and pharmacological properties. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
The unsubstituted analog (CAS: 1330756-09-6) has the lowest molecular weight (153.18 g/mol), suggesting higher aqueous solubility .
Salt Forms and Solubility :
- The dihydrochloride salt of the methyl analog (CAS: 1269106-56-0) has a higher molecular weight (240.13 g/mol) than the ethyl variant’s hydrochloride (217.7 g/mol), indicating differences in salt stoichiometry and solubility profiles .
Biological Relevance: The aminomethyl derivative (CAS: 1201633-49-9) introduces a primary amine, enabling conjugation with carboxylic acids or carbonyl groups for targeted drug design . Complex derivatives, such as N-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS: 1219982-46-3), demonstrate the scaffold’s versatility in attaching pharmacophores for protein binding .
Actividad Biológica
(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
- Chemical Formula : C₉H₁₆N₃O
- Molecular Weight : 168.24 g/mol
- CAS Number : 1243249-97-9
Antiproliferative Activity
Research indicates that derivatives of pyrazolo[4,3-c]pyridine structures exhibit notable antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound showed selective cytotoxicity in hematological tumor cell lines with IC₅₀ values ranging from 1.00 to 2.40 µM. Notably, one derivative exhibited an IC₅₀ of 1.05 ± 0.64 µM against the HL60 cell line, showcasing its potential as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that certain derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, a derivative demonstrated a minimum inhibitory concentration (MIC) value of 3.9 µg/mL against Klebsiella planticola . This suggests that modifications to the pyrazolo[4,3-c]pyridine scaffold can enhance antimicrobial efficacy.
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their efficiency and ability to produce complex molecules in a single step. The synthesis often includes the reaction of hydrazine derivatives with carbonyl compounds under catalyzed conditions .
Case Study 1: Anticancer Activity
A recent study focused on the synthesis and evaluation of various pyrazolo[4,3-c]pyridine derivatives for their anticancer properties. Among these, one compound exhibited an IC₅₀ of 1.50 ± 1.27 µM against erythroleukemia cells (HEL), indicating strong antiproliferative activity while maintaining low toxicity towards normal Vero cells (IC₅₀ > 25 µM) .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of synthesized pyrazolo derivatives against five strains of bacteria and fungi. The results indicated effective inhibition across all tested strains with some compounds showing MIC values as low as 3.9 µg/mL against Staphylococcus aureus . This highlights the potential application of these compounds in developing new antimicrobial agents.
Data Table: Biological Activity Summary
| Activity | Cell Line / Pathogen | IC₅₀ / MIC (µg/mL) | Notes |
|---|---|---|---|
| Antiproliferative | HEL | 1.00 ± 0.42 | Selective against hematological tumors |
| Antiproliferative | HL60 | 1.05 ± 0.64 | Significant cytotoxicity |
| Antimicrobial | Klebsiella planticola | 3.9 | Effective against Gram-negative bacteria |
| Antimicrobial | Staphylococcus aureus | Various | Broad-spectrum efficacy |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves cyclization of pyrazole precursors with ethyl-substituted amines under reflux. For example, hydrazine hydrate in ethanol with acetic acid catalysis can yield the fused pyrazolopyridine core (analogous to methods in pyrazolo[3,4-c]pyrazole systems) . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst choice (e.g., iodine for regioselectivity) to suppress side products like over-oxidized derivatives .
Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is standard. For polar impurities, recrystallization from DMF-EtOH (1:1) mixtures enhances purity . Thin-layer chromatography (TLC) with UV visualization should monitor reaction progress .
Q. How can researchers characterize the compound’s structure and purity?
- Methodological Answer : Use a combination of:
- NMR : H/C NMR to confirm substitution patterns (e.g., ethyl group integration, pyrazole ring protons).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended).
- FTIR : Identify hydroxyl (3300–3500 cm) and pyrazole ring vibrations (1600–1500 cm) .
Q. What strategies prevent oxidation of the methanol group during synthesis or storage?
- Methodological Answer : Store under inert gas (N/Ar) at −20°C in amber vials. During synthesis, avoid strong oxidizing agents; replace with mild oxidants like MnO if derivatization (e.g., to aldehyde) is unintended. Stabilize via hydrochloride salt formation, as seen in methyl-substituted analogs .
Q. How does the compound’s solubility profile influence experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or ethanol. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (≤1% DMSO) to avoid cytotoxicity. Solubility can be enhanced via salt formation (e.g., HCl salts) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding affinity in biological systems?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density on the pyrazole ring and methanol group, identifying nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against targets like kinase domains (e.g., EGFR) can prioritize derivatives for synthesis .
Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) validated?
- Methodological Answer :
| Modification | Biological Impact | Reference |
|---|---|---|
| Ethyl → Cyclopropyl (core) | Improved metabolic stability | |
| Methanol → Carboxylic acid | Increased kinase inhibition |
- Validate via in vitro assays (e.g., kinase inhibition IC) and compare with analogs .
Q. How should researchers resolve contradictions in reported spectral data (e.g., NMR shifts)?
- Methodological Answer : Replicate experiments under standardized conditions (solvent, temperature). Cross-validate with X-ray crystallography (if crystals form) or 2D NMR (COSY, HSQC) to assign ambiguous peaks. Discrepancies may arise from tautomerism or salt forms .
Q. What mechanistic insights explain side reactions during derivatization (e.g., formylation vs. esterification)?
- Methodological Answer : Monitor intermediates via LC-MS. For example, formylation may occur via radical intermediates under oxidative conditions (e.g., MnO), while esterification requires acylating agents (e.g., acetic anhydride). Control pH and temperature to favor one pathway .
Q. Which in vivo models are suitable for evaluating the compound’s pharmacokinetics?
- Methodological Answer : Use rodent models for preliminary ADME studies:
- Bioavailability : Oral vs. intravenous administration, plasma LC-MS/MS analysis.
- Metabolism : Liver microsome assays to identify CYP450-mediated oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
